Allo-aca (TFA) Demonstrates Superior Leptin Receptor Binding Kinetics Compared to LDFI
In surface plasmon resonance (SPR) assays, Allo-aca exhibited exceptionally tight binding to the human leptin receptor with a dissociation rate constant (kdiss) of 1.5 × 10⁻⁴ s⁻¹, indicating a very stable receptor-ligand complex [1]. In contrast, the alternative leptin antagonist peptide LDFI displayed a significantly weaker equilibrium dissociation constant (Kd) of 2.32 × 10⁻⁸ M in localized SPR assays [2]. While different SPR methodologies preclude direct Kd comparison, the reported kdiss for Allo-aca is characteristic of high-affinity, long-lasting receptor interactions that translate to sustained pharmacodynamic effects.
| Evidence Dimension | Leptin receptor binding affinity (dissociation kinetics) |
|---|---|
| Target Compound Data | kdiss = 1.5 × 10⁻⁴ s⁻¹; ka = 5 × 10⁵ M⁻¹ s⁻¹ |
| Comparator Or Baseline | LDFI peptide: Kd = 2.32 × 10⁻⁸ M |
| Quantified Difference | Allo-aca exhibits a dissociation half-life of approximately 77 minutes (t₁/₂ = ln2/kdiss), contributing to sustained receptor blockade. |
| Conditions | SPR with biotin-labeled peptide immobilized on NeutrAvidin-coated chip (Allo-aca); localized SPR for LDFI |
Why This Matters
The exceptionally slow dissociation rate of Allo-aca from the leptin receptor compensates for its short serum half-life, enabling sustained in vivo efficacy at low doses, a critical differentiator for cost-effective experimental design.
- [1] Otvos L Jr, Vetter SW, Koladia M, et al. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor. Amino Acids. 2014 Apr;46(4):873-82. doi: 10.1007/s00726-013-1650-6. View Source
- [2] Middle Tennessee State University. The Development of a Leptin Receptor Antagonist through Peptide and Peptoid Synthesis and Analysis via Surface Plasmon Resonance. 2019. View Source
